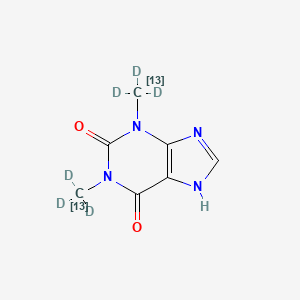

Theophylline-13C2d6

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8N4O2 |

|---|---|

Molecular Weight |

188.19 g/mol |

IUPAC Name |

1,3-bis(trideuterio(113C)methyl)-7H-purine-2,6-dione |

InChI |

InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i1+1D3,2+1D3 |

InChI Key |

ZFXYFBGIUFBOJW-KLFIIISESA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])N1C2=C(C(=O)N(C1=O)[13C]([2H])([2H])[2H])NC=N2 |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2 |

Origin of Product |

United States |

Synthesis and Isotopic Labeling Methodologies of Theophylline 13c2,d6

Strategies for Controlled Carbon-13 and Deuterium (B1214612) Incorporation

The controlled incorporation of stable isotopes is the cornerstone of synthesizing Theophylline-13C2,d6. The labeling strategy typically involves introducing two ¹³C atoms and six deuterium atoms into the two methyl groups of the theophylline (B1681296) molecule. vulcanchem.com This specific placement is advantageous for mass spectrometry-based applications, as it provides a significant and distinct mass shift from the natural theophylline.

The primary strategies for this incorporation include:

Use of Labeled Precursors: The synthesis often starts with precursors that already contain the desired isotopes. For instance, ¹³C-labeled methylating agents are used to introduce the ¹³C-enriched methyl groups.

Sequential Labeling: The process may involve a multi-step synthesis where carbon-13 and deuterium are introduced in separate, controlled reactions. vulcanchem.com This allows for precise control over the location and extent of isotopic enrichment.

Catalytic Exchange: Deuterium is often incorporated through hydrogen-deuterium exchange reactions, which can be catalyzed by metals or acids in deuterated solvents. vulcanchem.com

Chemical Synthesis Pathways and Reaction Conditions for Theophylline-13C2,d6

A common synthetic route for Theophylline-13C2,d6 starts with a xanthine (B1682287) derivative. The key steps include:

Methylation: The introduction of ¹³C-labeled methyl groups is a critical step. This is often achieved by reacting a suitable xanthine precursor with a ¹³C-labeled methylating agent, such as iodomethane-¹³C (¹³CH₃I) or dimethyl sulfate-(¹³C)₂, under alkaline conditions. vulcanchem.comgoogle.com

Deuteration: The six hydrogen atoms on the two methyl groups are replaced with deuterium. This can be accomplished through various methods, including acid-catalyzed exchange in a deuterated solvent or through catalytic deuteration processes. vulcanchem.com

Cyclization: The final step involves the formation of the purine (B94841) ring system to yield the theophylline structure.

The reaction conditions for each step, such as temperature, pressure, and catalysts, are carefully controlled to maximize the yield and ensure the specific incorporation of the isotopes. For instance, a patented synthesis method for unlabeled theophylline involves reacting 6-amino-1,3-dimethyluracil (B104193) with acetic acid and sodium nitrite, followed by reduction and cyclization. google.com A similar pathway can be adapted using isotopically labeled starting materials.

Advanced Purification Techniques for Isotopic and Chemical Purity

Achieving high isotopic and chemical purity is paramount for the utility of Theophylline-13C2,d6 as an analytical standard. After synthesis, the crude product contains a mixture of the desired labeled compound, unlabeled or partially labeled molecules, and other reaction byproducts. Advanced purification techniques are therefore essential.

High-Performance Liquid Chromatography (HPLC) is a primary method used for the purification of isotopically labeled theophylline. nih.govnih.gov This technique separates compounds based on their polarity, allowing for the isolation of Theophylline-13C2,d6 from impurities. In some cases, tandem mass-directed purification systems are employed to enhance the selectivity of the purification process. vulcanchem.com

Other chromatographic techniques, such as capillary gas chromatography , can also be utilized, often in conjunction with mass spectrometry for detection and quantification. nih.govcapes.gov.br

The goal of these purification steps is to achieve a high level of both chemical purity (typically >98%) and isotopic enrichment (e.g., 99% for ¹³C and 98% for deuterium). schd-shimadzu.com

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry) of Theophylline-13C2,d6

Following purification, the structure and isotopic enrichment of Theophylline-13C2,d6 are confirmed using spectroscopic methods.

Mass Spectrometry (MS) is a fundamental tool for characterizing isotopically labeled compounds. The mass spectrum of Theophylline-13C2,d6 will show a distinct molecular ion peak at a higher mass-to-charge ratio (m/z) compared to unlabeled theophylline. The molecular weight of Theophylline-13C2,d6 is approximately 188.19 g/mol , whereas unlabeled theophylline has a molecular weight of about 180.16 g/mol . vulcanchem.comsigmaaldrich.com This mass difference is the basis for its use as an internal standard in isotope dilution mass spectrometry. iaea.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information.

¹H NMR: In the proton NMR spectrum, the signals corresponding to the methyl protons will be absent or significantly reduced due to their replacement with deuterium.

¹³C NMR: The ¹³C NMR spectrum will show enhanced signals for the two labeled carbon atoms in the methyl groups, confirming the successful incorporation of ¹³C. researchgate.net Techniques like Heteronuclear Single Quantum Coherence (HSQC) can be used to further confirm the ¹H-¹³C correlations. vulcanchem.com The deuterium labeling also simplifies the ¹H spectra by reducing signal splitting. vulcanchem.com

¹⁵N NMR: While not directly related to the ¹³C and deuterium labeling in this specific compound, ¹⁵N NMR can also be used for structural elucidation of xanthine derivatives. researchgate.net

These spectroscopic techniques, used in combination, provide a comprehensive characterization of Theophylline-13C2,d6, verifying its chemical identity, and the precise location and extent of isotopic labeling.

Development of Mass Spectrometry-Based Assays using Theophylline-13C2,d6 as an Internal Standard

The primary application of Theophylline-13C2,d6 is as an internal standard in quantitative bioanalytical methods. Stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard in quantitative mass spectrometry because they co-elute with the analyte and experience similar ionization effects, thereby providing the most accurate correction for matrix effects and other sources of analytical variability.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies for Theophylline and Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the sensitive and selective quantification of theophylline and its primary metabolites, such as 1,3-dimethyluric acid (1,3-DMU), 1-methyluric acid (1-MU), and 3-methylxanthine (B41622) (3-MX), in biological fluids. The development of these methods relies heavily on the use of a stable isotope-labeled internal standard like Theophylline-13C2,d6.

In a typical LC-MS/MS workflow, a small volume of a biological sample, such as plasma or urine, is mixed with a known amount of Theophylline-13C2,d6. The sample then undergoes a preparation process, often a protein precipitation or a more complex solid-phase extraction, to remove interfering substances. The extract is then injected into an LC system. Chromatographic separation, often using a C18 column, resolves theophylline and its metabolites from other endogenous components.

The column eluent is directed into the mass spectrometer, which is operated in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for theophylline, its metabolites, and Theophylline-13C2,d6. The use of an internal standard like Theophylline-13C2,d6 is crucial as it compensates for any analyte loss during extraction and for variations in injection volume and instrument response. The concentration of theophylline in the original sample is calculated from the ratio of the peak area of the analyte to that of the internal standard.

Table 1: Example of LC-MS/MS Parameters for Theophylline Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Theophylline | 181.1 | 124.2 | 25 |

| Theophylline-13C2,d6 (IS) | 189.1 | 128.2 | 25 |

| 1,3-Dimethyluric Acid | 197.1 | 169.1 | 20 |

| 1-Methylxanthine (B19228) | 167.1 | 124.1 | 22 |

| 3-Methylxanthine | 167.1 | 110.1 | 24 |

Note: The m/z values for Theophylline-13C2,d6 are hypothetical based on its structure and typical fragmentation, as specific literature is unavailable. Other values are representative examples from published methods for theophylline and its metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Theophylline Quantification

While less common than LC-MS/MS for this application, gas chromatography-mass spectrometry (GC-MS) can also be used for the determination of theophylline. In GC-MS methods, derivatization of theophylline is often required to increase its volatility and thermal stability. The use of a stable isotope-labeled internal standard such as Theophylline-13C2,d6 is equally critical in GC-MS to ensure accuracy.

The internal standard is added to the sample prior to extraction and derivatization. This ensures that any variability or inefficiency in the derivatization and extraction steps affects both the analyte and the internal standard equally. After injection into the GC, the derivatized compounds are separated based on their boiling points and interaction with the column's stationary phase. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode, where specific ions for theophylline and its internal standard are monitored to generate quantitative data.

Mitigation of Matrix Effects via Theophylline-13C2,d6 in Complex Biological Samples

Matrix effects are a significant challenge in bioanalysis, representing the suppression or enhancement of analyte ionization by co-eluting compounds from the biological matrix. This can lead to inaccurate and imprecise results. The most effective way to compensate for matrix effects is the use of a co-eluting stable isotope-labeled internal standard.

Theophylline-13C2,d6 is an ideal tool for this purpose. Since its chemical and physical properties are nearly identical to the unlabeled theophylline, it experiences the same matrix effects. During the analysis of a biological sample, any ion suppression or enhancement that affects theophylline will also affect Theophylline-13C2,d6 to the same degree. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by the matrix effect is normalized, leading to a more accurate and reliable measurement. This is particularly important when using high-throughput methods like protein precipitation, which are more prone to significant matrix effects.

Quantitative Bioanalytical Methodologies for Theophylline and Analogues

The principles applied for theophylline quantification using Theophylline-13C2,d6 can be extended to the analysis of its structural analogues, such as paraxanthine (B195701) and theobromine. These compounds are metabolites of caffeine (B1668208) and share structural similarities with theophylline. In methods designed to quantify multiple xanthine derivatives simultaneously, Theophylline-13C2,d6 can serve as a reliable internal standard, particularly for theophylline itself. However, for the highest accuracy, it is best practice to use a specific stable isotope-labeled internal standard for each analyte being quantified.

The development of such multi-analyte methods requires careful optimization of chromatographic conditions to separate the different analogues, as some, like theophylline and its isomer paraxanthine, can produce the same product ions in MS/MS, making chromatographic separation essential for accurate quantification.

Rigorous Method Validation for Theophylline-13C2,d6-Based Analytical Procedures

For a bioanalytical method to be used in regulated studies, it must undergo rigorous validation to demonstrate its reliability. The use of Theophylline-13C2,d6 is integral to meeting the stringent criteria for these validation exercises.

Evaluation of Precision and Accuracy in Theophylline Quantification

The validation of any bioanalytical method hinges on the rigorous evaluation of its precision and accuracy. Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample, typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Accuracy describes the closeness of the mean test results to the true or accepted reference value, expressed as a percentage of the nominal concentration.

In assays quantifying Theophylline, Theophylline-13C2,d6 is employed to correct for variability during sample preparation and analysis. biopharmaservices.com Regulatory guidelines, such as those from the FDA, stipulate that the CV for precision should not exceed 15% for quality control (QC) samples, and the mean accuracy should be within ±15% of the nominal values. fda.gov For the lower limit of quantification (LLOQ), a slightly wider range of ±20% is acceptable for both precision and accuracy. fda.govpmda.go.jp

Studies validating LC-MS/MS methods for Theophylline in various biological matrices consistently demonstrate high levels of precision and accuracy. For instance, a method developed for Theophylline in rabbit plasma using an internal standard reported average accuracies between 89% and 106%, with both inter-day and intra-day CVs below 9%. researchgate.net Another study quantifying Theophylline as a metabolite of caffeine in human plasma showed accuracy ranging from 93.5% to 114% and a precision CV of less than 12.6%. bioanalysisforum.jp These findings underscore the robustness that a suitable internal standard brings to the method.

| Parameter | Matrix | Concentration Levels | Acceptance Criteria | Reported Findings | Citations |

| Intra-day & Inter-day Precision | Rabbit Plasma | Low, Medium, High QC | CV ≤ 15% | < 9% | researchgate.net |

| Intra-day & Inter-day Accuracy | Rabbit Plasma | Low, Medium, High QC | Within ±15% of nominal | 89% to 106% | researchgate.net |

| Assay Precision | Rat Plasma | Low, Medium, High QC | CV ≤ 15% | < 12.6% | bioanalysisforum.jp |

| Assay Accuracy | Rat Plasma | Low, Medium, High QC | Within ±15% of nominal | 93.5% to 114% | bioanalysisforum.jp |

| Freeze-Thaw Stability Precision | Rabbit Plasma | Low, High QC | CV ≤ 15% | 3.22% to 4.58% | nih.gov |

| Freeze-Thaw Stability Accuracy | Rabbit Plasma | Low, High QC | Within ±15% of nominal | 95.29% to 98.70% | nih.gov |

Table 1: Summary of Precision and Accuracy Data from Theophylline Bioanalytical Methods.

Determination of Analytical Sensitivity and Limit of Quantification for Theophylline-13C2,d6 Assays

Analytical sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. pmda.go.jp The use of Theophylline-13C2,d6 in sensitive LC-MS/MS methods allows for the detection of very low concentrations of Theophylline, which is crucial for pharmacokinetic studies.

The LLOQ is established by ensuring that the analyte response is at least five times the response of a blank sample. pmda.go.jp The precision (CV) at the LLOQ should not exceed 20%, and the accuracy should be within ±20% of the nominal concentration. pmda.go.jp Research indicates that using Theophylline-13C2,d6 as an internal standard can enable the quantification of Theophylline at concentrations as low as 5 ng/mL. Current time information in Nyong-et-Kellé, CM.

Different bioanalytical methods have reported varying LLOQs for Theophylline, influenced by the biological matrix, sample preparation technique, and instrumentation. A validated LC-MS/MS method for Theophylline in rat plasma achieved an LLOQ of 5 ng/mL. bioanalysisforum.jp In contrast, another study in rabbit plasma reported a higher LLOQ of 50.418 ng/mL, demonstrating how matrix effects and method specifics can influence sensitivity. researchgate.net

| Analytical Method | Matrix | LLOQ Reported | Limit of Detection (LOD) | Citations |

| LC-MS/MS with Theophylline-13C2,d6 | Plasma/Serum | 5 ng/mL | Not Reported | Current time information in Nyong-et-Kellé, CM. |

| LC-MS/MS | Rat Plasma | 5 ng/mL | Not Reported | bioanalysisforum.jp |

| LC-MS/MS | Rabbit Plasma | 50.418 ng/mL | Not Reported | researchgate.net |

| HPLC-UV | Rabbit Plasma | 0.1 µg/mL (100 ng/mL) | Not Reported | oup.com |

| TLC | Human Plasma | ~200 ng/mL | 100 ng/mL | oup.com |

| HPLC-IP | Syrup | 0.219 ppm (~219 ng/mL) | 0.066 ppm (~66 ng/mL) | nih.gov |

Table 2: Comparison of Analytical Sensitivity for Theophylline in Various Assays.

Stability Assessment of Theophylline-13C2,d6 in Various Biological Matrices and Analytical Conditions

Stability testing is a cornerstone of bioanalytical method validation, ensuring that the concentration of the analyte remains unchanged from the point of sample collection to the moment of analysis. fda.gov While the stability of the isotopically labeled internal standard, Theophylline-13C2,d6, is itself critical, validation studies focus on demonstrating the stability of the unlabeled analyte (Theophylline) in the biological matrix under various conditions, as the internal standard is expected to mimic its behavior. biopharmaservices.com

Stability is assessed by analyzing replicate QC samples at low and high concentrations after exposure to different storage and handling conditions. The measured concentrations are compared against freshly prepared samples, with deviations typically required to be within ±15%. pmda.go.jp

Common stability evaluations include:

Freeze-Thaw Stability: Assesses the impact of repeated freezing and thawing cycles. Theophylline has been shown to be stable in rabbit plasma for at least three freeze-thaw cycles, with accuracy between 95.29% and 98.70%. nih.gov

Short-Term (Bench-Top) Stability: Evaluates stability at room temperature for a duration that mimics sample handling and preparation time. Studies show Theophylline is stable in rabbit plasma for 4-6 hours at room temperature. oup.comnih.gov A similar study in human plasma confirmed stability for at least 4 hours.

Long-Term Stability: Determines acceptable long-term storage conditions. Theophylline has been found to be stable in rabbit plasma for at least 30 days at -80°C and for 10 days at -20°C. nih.govoup.comnih.gov In human plasma, it was stable for over 6 months when stored at -70°C.

Post-Preparative (Autosampler) Stability: Confirms that the processed sample is stable in the autosampler for the expected duration of an analytical run. Processed samples containing Theophylline were found to be stable for at least 12 hours in the autosampler.

| Stability Type | Matrix | Condition | Duration | Result | Citations |

| Freeze-Thaw | Rabbit Plasma | 3 cycles (-20°C to RT) | 3 days | Stable (Accuracy: 95.3-98.7%) | nih.gov |

| Freeze-Thaw | Human Plasma | 3 cycles (-70°C to RT) | 3 days | Stable (Accuracy: 97.4-113%) | |

| Short-Term (Bench-Top) | Rabbit Plasma | Room Temperature | 4-6 hours | Stable | oup.comnih.gov |

| Short-Term (Bench-Top) | Human Plasma | Room Temperature | 4 hours | Stable (Accuracy: 94.4-114%) | |

| Long-Term | Rabbit Plasma | -20°C | 10 days | Stable (Accuracy: 97.6-103.2%) | nih.gov |

| Long-Term | Rabbit Plasma | -80°C | 30 days | Stable | oup.comnih.gov |

| Long-Term | Human Plasma | -70°C | >6 months | Stable (Within 15% of control) | |

| Post-Preparative | Human Plasma | Autosampler | 12 hours | Stable |

Table 3: Summary of Theophylline Stability Findings in Biological Matrices.

The Foundational Role of Theophylline 13c2,d6 in Mechanistic and Quantitative Studies

Theophylline-13C2,d6 is a specially designed version of theophylline (B1681296) where two carbon atoms are replaced with carbon-13 isotopes and six hydrogen atoms are replaced with deuterium (B1214612) isotopes. This specific labeling pattern makes it an invaluable tool for researchers.

Theophylline itself is known to have several mechanisms of action, including the inhibition of phosphodiesterases (PDEs), blockade of adenosine (B11128) receptors, and activation of histone deacetylases (HDACs). medchemexpress.comnih.govnih.gov The use of Theophylline-13C2,d6 allows for detailed investigation into these mechanisms. For instance, by using the labeled compound, researchers can track its interaction with these molecular targets and differentiate it from the naturally occurring theophylline in a biological system.

In quantitative studies, Theophylline-13C2,d6 is frequently employed as an internal standard. caymanchem.com When analyzing biological samples to determine the concentration of theophylline, a known amount of Theophylline-13C2,d6 is added to the sample. Because it behaves chemically identically to theophylline during sample preparation and analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), any variations in the analytical process will affect both compounds equally. This allows for highly accurate and precise quantification of theophylline concentrations.

The Evolution of Stable Isotope Tracers in Pharmaceutical Sciences Research

The use of stable isotopes as tracers in scientific research dates back over a century, with early discoveries by pioneers like Frederick Soddy, J.J. Thomson, and F.W. Aston. nih.gov Initially, the focus was on understanding fundamental chemical and physical principles. However, it was soon realized that these non-radioactive isotopes could be incorporated into organic molecules to trace their metabolic pathways in biological systems. nih.gov

The mid-20th century saw a surge in the use of radioactive isotopes, such as carbon-14, due to the relative ease of their detection. nih.gov However, safety concerns associated with radioactivity led to a renewed interest in stable isotopes, particularly for studies in humans. nih.gov The development of sophisticated analytical instruments, especially mass spectrometers, has been a driving force behind the expanded use of stable isotope tracers. nih.gov

In the pharmaceutical industry, stable isotope labeling has become an indispensable tool. musechem.com It is used throughout the drug discovery and development process, from early-stage ADME studies to late-stage clinical trials. nih.govmusechem.com The ability to safely and accurately trace the fate of a drug candidate in the body provides critical information for optimizing its efficacy and safety profile. The use of stable isotope-labeled compounds has been instrumental in advancing our understanding of drug metabolism and has contributed to the development of safer and more effective medicines. nih.gov

| Property | Value |

| IUPAC Name | 1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione |

| Molecular Formula | C₇H₂D₆N₄O₂ |

| Molecular Weight | 186.2 g/mol |

| CAS Number | 117490-39-8 |

| Data sourced from PubChem and Cayman Chemical. caymanchem.comnih.gov |

Theophylline-13C2,d6: A Detailed Look at its Synthesis and Isotopic Labeling

Theophylline-13C2,d6 is a stable isotope-labeled version of theophylline (B1681296), a methylxanthine compound. This isotopically enriched molecule is a crucial tool in various scientific research fields, particularly in metabolic studies and as an internal standard for quantitative analyses. Its synthesis involves the precise incorporation of two carbon-13 (¹³C) atoms and six deuterium (B1214612) (²H or D) atoms into the theophylline structure. This strategic labeling results in a molecule with a higher molecular weight than its unlabeled counterpart, allowing for its differentiation and quantification in complex biological matrices.

Investigations of Theophylline Metabolism Using Theophylline 13c2d6 As an Isotopic Tracer

Elucidation of Major and Minor Metabolic Pathways of Theophylline (B1681296)

The use of Theophylline-13C2d6 is instrumental in unequivocally mapping the metabolic fate of theophylline. In humans, approximately 90% of a theophylline dose is metabolized in the liver, primarily through two major pathways: N-demethylation and 8-hydroxylation. clinpgx.org By administering this compound and analyzing biological samples (such as urine and plasma) with techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can trace the path of the labeled atoms as they are incorporated into various metabolites.

The primary metabolic routes include:

N-demethylation: This process, catalyzed mainly by the cytochrome P450 enzyme CYP1A2, results in the formation of 1-methylxanthine (B19228) (1X) and 3-methylxanthine (B41622) (3X). clinpgx.orgnih.gov

8-Hydroxylation: This pathway leads to the creation of 1,3-dimethyluric acid (1,3-DMU), the most abundant metabolite. clinpgx.org While CYP1A2 is a major contributor, CYP2E1 also plays a role in this reaction. nih.govkoreamed.org

N-methylation: A minor pathway can convert a small fraction of theophylline into caffeine (B1668208). clinpgx.org

Using this compound allows for the clear differentiation of drug-derived metabolites from the endogenous pool of similar xanthine (B1682287) compounds. The distinct mass signature of the labeled metabolites confirms their origin and allows for precise quantification of the flux through each pathway.

| Metabolite | Metabolic Pathway | Key Enzymes | Expected Labeled Form from this compound |

|---|---|---|---|

| 1,3-Dimethyluric Acid (1,3-DMU) | 8-Hydroxylation | CYP1A2, CYP2E1 | 1,3-Dimethyluric Acid-13C2d3 |

| 1-Methylxanthine (1X) | 3-N-Demethylation | CYP1A2 | 1-Methylxanthine-13C2d3 |

| 3-Methylxanthine (3X) | 1-N-Demethylation | CYP1A2 | 3-Methylxanthine-13C2d3 |

| Caffeine | 7-N-Methylation | Unknown | Caffeine-13C2d3 |

Identification and Structural Characterization of Novel Theophylline Metabolites via this compound Tracing

Isotopic tracers are powerful tools for discovering previously unknown or low-abundance metabolites. Because the labeled metabolites share a unique isotopic pattern derived from the parent drug, they can be computationally identified from complex mass spectrometry data, even if they are present in trace amounts. This "signature" helps distinguish novel drug-related compounds from background noise and endogenous molecules.

For instance, research has identified Theophylline-7β-d-ribofuranoside (theonosine) as a novel metabolite formed in lung tissue from various mammalian species, including humans. mdpi.com The use of this compound in such studies would provide definitive proof that this conjugate metabolite originates from theophylline. By tracking the labeled core structure of theophylline into the newly identified molecule, researchers can confirm the biotransformation pathway and proceed with structural elucidation using techniques like nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry.

Mechanistic Insights into Cytochrome P450 (e.g., CYP1A2) Mediated Theophylline Biotransformation

The cytochrome P450 (CYP) superfamily of enzymes is central to drug metabolism. CYP1A2 is the primary enzyme responsible for the biotransformation of theophylline, with CYP2E1 and CYP1A1 also contributing. nih.govsemanticscholar.org Studies using cDNA-expressed human CYP isoforms have confirmed that CYP1A2 catalyzes both the N-demethylation and 8-hydroxylation of theophylline. nih.gov

Utilizing this compound in in vitro systems, such as human liver microsomes or recombinant CYP enzymes, provides critical mechanistic insights. By incubating the labeled substrate with these enzyme preparations, researchers can:

Confirm Enzyme Specificity: Directly measure the formation of labeled 1,3-DMU, 1X, and 3X to confirm the specific roles of enzymes like CYP1A2 and CYP2E1.

Investigate Enzyme Inhibition: Study how other drugs inhibit the metabolism of theophylline by measuring the reduction in the formation of labeled metabolites.

Understand Genetic Variants: Assess the impact of genetic polymorphisms in CYP enzymes (e.g., variants of CYP1A2) on the rate of theophylline metabolism by comparing the metabolic activity in microsomes from different donors. nih.govkoreamed.org

The tracer approach eliminates ambiguity, as the quantified products are known to originate exclusively from the administered labeled theophylline.

Studies on Theophylline N-Demethylation and Hydroxylation Kinetics in Pre-clinical Systems

Understanding the kinetics of drug metabolism is fundamental for predicting its behavior in vivo. The elimination of theophylline can be dose-dependent, suggesting that some metabolic pathways may become saturated at higher concentrations. nih.gov The 1-demethylation pathway, in particular, has been identified as potentially saturable. nih.gov

This compound is an ideal tool for conducting detailed kinetic studies in pre-clinical systems like isolated liver cells or microsomes. By measuring the rate of formation of the labeled metabolites (1-methylxanthine, 3-methylxanthine, and 1,3-dimethyluric acid) at various concentrations of the labeled substrate, key kinetic parameters can be determined.

| Metabolic Reaction | Primary Enzyme | Apparent Km (mM) | Significance |

|---|---|---|---|

| N-Demethylation & 8-Hydroxylation | CYP1A2 | 0.2 - 1.0 | High-affinity pathway, primary route at therapeutic concentrations. nih.gov |

| 8-Hydroxylation | CYP2E1 | ~15 | Low-affinity, high-capacity pathway, becomes more significant at higher theophylline concentrations. nih.gov |

Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of its maximum. Data are illustrative of findings from studies with unlabeled theophylline.

Using a stable isotope-labeled substrate ensures that the measurements are precise and not confounded by any endogenous substances, leading to more accurate models of the drug's pharmacokinetic behavior.

Comparative Metabolic Profiling Across Different Biological Systems Utilizing this compound

The metabolism of theophylline can vary significantly between different species and even among human populations due to genetic factors, disease states, or co-administered drugs. nih.gov For example, the clearance of theophylline is reportedly higher in patients with cystic fibrosis compared to those with asthma. nih.gov Similarly, neonates exhibit a reduced capacity for the demethylation pathways, leading to different metabolic profiles and a risk of caffeine accumulation. clinpgx.org

This compound facilitates direct and accurate comparative metabolic profiling. By administering a standardized dose of the labeled compound to different biological systems (e.g., animal models, human volunteers with different genetic backgrounds, or in vitro systems from different tissues), researchers can:

Quantify Species Differences: Directly compare the amounts and types of labeled metabolites produced in preclinical animal models versus human systems.

Assess Disease Impact: Investigate how diseases affecting the liver or lungs alter the metabolic fingerprint of theophylline. nih.gov

Evaluate Drug-Drug Interactions: Co-administer another drug with this compound to precisely measure its effect on the formation of specific labeled metabolites, thereby quantifying the interaction at a metabolic level.

This approach provides a robust method for understanding the variables that influence drug metabolism, contributing to a more personalized approach to therapy.

Pharmacokinetic Research in Pre Clinical Models Utilizing Theophylline 13c2d6

Assessment of Absorption, Distribution, and Excretion Profiles of Theophylline (B1681296) in Animal Models

The use of Theophylline-13C2,d6 is particularly advantageous in "cassette" or co-administration studies, where the labeled and unlabeled drug are given simultaneously via different routes. For instance, an oral dose of unlabeled theophylline can be administered concurrently with an intravenous dose of Theophylline-13C2,d6. This allows for the simultaneous determination of both oral absorption and intravenous disposition within the same animal, reducing inter-animal variability and the number of animals required for a study. scispace.com

Studies in various animal models, including rats, have demonstrated that theophylline is rapidly absorbed and distributed to various tissues, with significant concentrations reaching the lungs. medchemexpress.com The excretion of theophylline and its metabolites is primarily through urine and is typically complete within 12 to 24 hours. medchemexpress.com The use of Theophylline-13C2,d6 as an internal standard ensures the accurate quantification of theophylline and its metabolites in biological matrices such as plasma, urine, and tissue homogenates, which is crucial for constructing precise ADME profiles.

Determination of Half-Life and Systemic Clearance of Theophylline in Pre-clinical Species

The half-life (t½) and systemic clearance (CL) are critical pharmacokinetic parameters that describe the duration of a drug's presence in the body and the efficiency of its removal. Theophylline-13C2,d6 plays a pivotal role in accurately determining these parameters in preclinical species. By serving as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis, it corrects for variations in sample processing and instrument response, leading to more reliable concentration-time data. pharma-industry-review.com

Preclinical studies in various animal models have reported a range of half-life and clearance values for theophylline, highlighting inter-species differences. For example, in beagle dogs, the half-life of theophylline has been reported to be approximately 8.4 hours, with a systemic clearance of 0.780 mL/kg/min. researchgate.net In cats, a longer half-life of 7.8 hours has been observed. nih.gov In rabbits, a significant difference in half-life is seen between newborns (around 27-35 hours) and adults (approximately 5.2-5.4 hours), demonstrating age-related changes in drug metabolism. nih.gov

Below is an interactive table summarizing the pharmacokinetic parameters of theophylline in different preclinical species.

| Preclinical Species | Half-Life (t½) (hours) | Systemic Clearance (CL) | Volume of Distribution (Vd) (L/kg) |

|---|---|---|---|

| Beagle Dog | 8.4 | 0.780 mL/kg/min | 0.546 |

| Cat | 7.8 | Not Reported | 0.46 |

| Adult Rabbit | 5.2 - 5.4 | 11 - 13 mL/min (intrinsic clearance) | Not Reported |

| Newborn Rabbit | 27 - 35 | 0.021 - 0.032 mL/min (intrinsic clearance) | Not Reported |

Application of Compartmental and Non-Compartmental Pharmacokinetic Modeling in Animal Studies

Pharmacokinetic modeling is essential for summarizing and predicting the behavior of a drug in the body. Both compartmental and non-compartmental analyses are employed in preclinical studies of theophylline. The accurate data obtained using Theophylline-13C2,d6 as an internal standard provides a robust foundation for these models.

Non-compartmental analysis (NCA) is often used to determine key parameters such as the area under the concentration-time curve (AUC), clearance, and half-life without assuming a specific compartmental model. nih.gov Compartmental modeling, on the other hand, describes the body as a series of interconnected compartments. Intravenous administration of theophylline in dogs has been shown to best fit a two-compartment model, indicating a rapid distribution phase followed by a slower elimination phase. researchgate.net In contrast, oral administration of extended-release formulations in the same species was adequately described by a one-compartment model with an absorption phase. researchgate.net The choice of model can be guided by statistical criteria such as the Akaike Information Criterion (AIC). science.gov

Bioavailability Studies of Theophylline in Animal Models using Theophylline-13C2,d6

Absolute bioavailability is a key parameter that quantifies the fraction of an administered drug that reaches systemic circulation. The gold standard for determining absolute bioavailability is to compare the AUC following extravascular administration with the AUC following intravenous administration. The use of a stable isotope-labeled compound like Theophylline-13C2,d6 allows for a more efficient study design, known as the "simultaneous administration" or "microdose" method. scispace.comwikipedia.org In this approach, a therapeutic oral dose of unlabeled theophylline is given at the same time as a small, non-perturbing intravenous dose of Theophylline-13C2,d6. wikipedia.org This allows for the determination of absolute bioavailability in a single experiment, reducing variability and the number of animals needed. wikipedia.org

Bioavailability of theophylline formulations has been assessed in several animal models. In beagle dogs, the absolute bioavailability of controlled-release theophylline products has been reported to be between 31% and 48%. nih.gov In another study in dogs, the bioavailability of two sustained-release formulations was found to be over 80%. researchgate.net A comparative study in beagle dogs, cynomolgus monkeys, and Göttingen minipigs showed that the relative bioavailability of a controlled-release formulation was 33.1% in dogs, 47.0% in minipigs, and 80.0% in monkeys. nih.gov

Below is an interactive data table summarizing the bioavailability of theophylline in different preclinical models.

| Preclinical Species | Formulation | Bioavailability (%) |

|---|---|---|

| Beagle Dog | Controlled-Release | 31 - 48 |

| Beagle Dog | Sustained-Release | > 80 |

| Cynomolgus Monkey | Controlled-Release | 80.0 |

| Göttingen Minipig | Controlled-Release | 47.0 |

Inter-species Pharmacokinetic Comparisons of Theophylline

Understanding the differences in drug disposition across species is crucial for extrapolating preclinical data to humans. The use of Theophylline-13C2,d6 in pharmacokinetic studies across different animal models facilitates direct and accurate comparisons of key parameters. A study investigating a deuterated analog of doxophylline, a derivative of theophylline, in both mice and minipigs, highlighted significant inter-species variability in the kinetic isotope effect. acs.org

Comparative studies of theophylline have shown that dogs can be a good animal model for predicting the absorption rate and extent of various theophylline formulations in humans. researchgate.net This is partly because the half-life of theophylline is similar in both species. researchgate.net However, significant differences in metabolic pathways and clearance rates exist between species, which necessitates careful inter-species scaling. nih.gov For example, the clearance of theophylline is approximately 5 to 12 times greater in mice compared to humans. sukl.gov.cz Such comparisons are vital for building robust physiologically based pharmacokinetic (PBPK) models that can predict human pharmacokinetics from preclinical data.

Pharmacodynamic Research and Mechanistic Studies of Theophylline in Experimental Systems

In Vitro Studies on Theophylline's Cellular and Molecular Mechanisms of Action

In vitro research has been fundamental in dissecting the direct effects of theophylline (B1681296) on various cell types, providing insights into its molecular targets. Studies on isolated human airway smooth muscle cells have demonstrated that theophylline induces relaxation, a key component of its bronchodilator effect. portico.org This action is functionally antagonistic, meaning it can reverse or prevent the constrictive effects of various bronchoconstrictor agents. portico.org

Beyond smooth muscle, theophylline has been shown to exert effects on inflammatory cells. For instance, it can promote apoptosis (programmed cell death) in eosinophils and neutrophils in vitro. portico.org This effect is significant as the prolonged survival of these granulocytes can perpetuate chronic inflammation in respiratory diseases. portico.org The mechanism for inducing apoptosis in these cells appears to be linked to a reduction in the anti-apoptotic protein Bcl-2 and is not mediated by phosphodiesterase (PDE) inhibition. portico.org In contrast, the induction of apoptosis in T lymphocytes by theophylline does appear to be mediated by PDE inhibition. portico.org

Further in vitro studies on peripheral blood mononuclear cells (PMNCs) have shown that theophylline can inhibit their proliferation in response to certain stimuli. nih.gov This inhibitory effect is dose-dependent and appears to target the T-cell compartment specifically, suggesting an immunomodulatory role. nih.gov

Exploration of Adenosine (B11128) Receptor Antagonism and Phosphodiesterase Inhibition by Theophylline in Isolated Systems

Theophylline's classical mechanisms of action are widely attributed to two primary molecular actions: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes. portico.orgdrugbank.com

Phosphodiesterase (PDE) Inhibition: Theophylline is a non-selective inhibitor of PDE enzymes, which are responsible for the degradation of intracellular cyclic nucleotides like cyclic AMP (cAMP) and cyclic GMP (cGMP). portico.org By inhibiting PDEs (specifically PDE3, PDE4, and PDE5), theophylline leads to an increase in intracellular cAMP and cGMP concentrations. portico.org The rise in cAMP in airway smooth muscle cells is believed to be the primary mechanism for its bronchodilator action, leading to muscle relaxation. portico.orgdrugbank.com However, the concentrations of theophylline required to achieve significant PDE inhibition and bronchodilation are relatively high. portico.orgpnas.org Many of the common side effects associated with theophylline are also thought to be a result of PDE inhibition. pnas.org

Adenosine Receptor Antagonism: Theophylline also acts as a competitive antagonist at adenosine receptors, particularly the A2B receptor. drugbank.comresearchgate.net Adenosine can cause bronchoconstriction in asthmatic airways, and by blocking its receptors, theophylline can prevent this effect. drugbank.com This mechanism may also contribute to some of the drug's side effects, including cardiac arrhythmias and seizures. pnas.org While adenosine receptor antagonism is a recognized action, some studies suggest that the anti-proliferative effects of theophylline on immune cells in vitro occur at concentrations higher than those needed to antagonize adenosine receptors, indicating other mechanisms are at play for its immunomodulatory effects. nih.gov The behavioral stimulant effects of xanthines like theophylline are also thought to involve the blockade of central adenosine receptors. nih.gov

Analysis of Theophylline's Anti-inflammatory and Immunomodulatory Effects in Cell-Based and Animal Models

Beyond its direct effects on airway smooth muscle, there is substantial evidence for the anti-inflammatory and immunomodulatory properties of theophylline. nih.gov These actions are considered crucial to its therapeutic benefit, particularly at lower concentrations where bronchodilation is less pronounced. pnas.orgnih.gov

In cell-based models using peripheral blood mononuclear cells from asthmatic subjects, theophylline has been shown to modulate cytokine production. Specifically, it can inhibit the production of pro-inflammatory cytokines like TNF-alpha and interferon-gamma, while simultaneously increasing the production of the anti-inflammatory cytokine IL-10. nih.gov The induction of IL-10 is particularly noteworthy, as a deficiency of this cytokine in asthmatic airways may contribute to the severity of allergic inflammation. nih.gov

Animal models have further substantiated these anti-inflammatory effects. In a rat model of adjuvant-induced arthritis, theophylline administration markedly suppressed the inflammatory syndrome, reducing joint swelling, inflammatory cell infiltration into the synovium, and the destruction of articular cartilage. nih.gov Similarly, in models of carrageenan-induced paw edema in rats, theophylline exerted a dose-dependent anti-inflammatory effect. nih.gov

Studies in patients with Chronic Obstructive Pulmonary Disease (COPD) have also shown that theophylline treatment can attenuate neutrophil-associated inflammation in the airways, significantly decreasing levels of neutrophil elastase and myeloperoxidase in sputum. nih.gov Furthermore, theophylline has been found to inhibit the nuclear translocation of the pro-inflammatory transcription factor NF-κB, a key regulator of inflammatory gene expression. nih.gov

| Model System | Key Anti-inflammatory/Immunomodulatory Findings | Reference |

| Human Peripheral Blood Mononuclear Cells | Inhibition of TNF-alpha and interferon-gamma; 2.8-fold increase in IL-10 production. | nih.gov |

| Rat Adjuvant Arthritis Model | Marked suppression of arthritis index, reduced inflammatory cell infiltration, and alleviation of cartilage destruction. | nih.gov |

| Rat Carrageenan-Induced Paw Edema | Dose-dependent reduction in paw edema. | nih.gov |

| COPD Patient Sputum (in vivo) | Significant decrease in neutrophil elastase and myeloperoxidase levels after 4 weeks of treatment. | nih.gov |

| T-cell clones / PMNCs | Inhibition of proliferation and IL-2 production. | nih.gov |

Investigation of Theophylline's Influence on Intracellular Signaling Pathways (e.g., cyclic AMP, histone deacetylase activation)

Theophylline's effects are mediated through its influence on several critical intracellular signaling pathways.

Cyclic AMP (cAMP) Pathway: As a PDE inhibitor, theophylline prevents the breakdown of cAMP, leading to its accumulation within the cell. nih.gov Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). nih.gov This signaling cascade is central to smooth muscle relaxation. researchgate.net In vitro studies on human pulmonary adenocarcinoma cells and small airway epithelial cells have demonstrated that theophylline stimulates this cAMP-PKA-CREB pathway. nih.gov

Histone Deacetylase (HDAC) Activation: A significant molecular mechanism for theophylline's anti-inflammatory action, which is distinct from PDE inhibition and adenosine antagonism, is its ability to activate histone deacetylases (HDACs), particularly HDAC2. pnas.orgdrugbank.com HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure that represses the transcription of inflammatory genes. pnas.orgnih.gov

In vitro and in vivo studies have shown that low, therapeutically relevant concentrations of theophylline can enhance HDAC activity in epithelial cells and macrophages. pnas.orgdrugbank.com This is particularly important in conditions like COPD, where oxidative stress can reduce HDAC2 activity, leading to resistance to the anti-inflammatory effects of corticosteroids. nih.govspandidos-publications.com Theophylline can restore this reduced HDAC activity, thereby reversing corticosteroid insensitivity. nih.govspandidos-publications.com The mechanism for this appears to involve the inhibition of phosphoinositide 3-kinase-delta (PI3K-δ), which is activated by oxidative stress and normally suppresses HDAC2. spandidos-publications.comresearchgate.net By activating HDAC2, theophylline enhances the ability of corticosteroids to recruit these enzymes to the site of active inflammatory gene transcription, leading to a synergistic anti-inflammatory effect. pnas.orgnih.gov

| Signaling Pathway | Effect of Theophylline | Key Downstream Consequences | Reference |

| Cyclic AMP (cAMP) | Increases intracellular levels via PDE inhibition. | Activation of PKA, phosphorylation of CREB, smooth muscle relaxation. | nih.gov |

| Histone Deacetylase (HDAC) | Increases HDAC2 activity, particularly under oxidative stress. | Repression of inflammatory gene transcription, restoration of corticosteroid sensitivity. | pnas.orgnih.govdrugbank.comresearchgate.net |

| PI3K/Akt | Inhibits the PI3K-delta pathway. | Prevents the oxidative stress-induced reduction of HDAC2 activity. | spandidos-publications.comresearchgate.net |

| NF-κB | Inhibits translocation to the nucleus. | Reduced expression of inflammatory genes. | nih.gov |

Advanced Research Applications of Theophylline 13c2d6

Utilization of Theophylline-13C2d6 in Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a critical technique for understanding the rates of metabolic reactions within a cell. 13cflux.netcortecnet.com The use of stable isotope tracers like this compound is central to these studies. By introducing a 13C-labeled substrate into a biological system, researchers can trace the path of the labeled carbons as they are incorporated into various metabolites. 13cflux.net This provides a detailed picture of the active metabolic pathways and their fluxes.

While this compound itself is a drug and not a primary metabolic substrate, its application in MFA lies in its role as an internal standard and its use in studying drug metabolism pathways. For instance, in studies investigating the metabolism of theophylline (B1681296) itself, the labeled form allows for the precise quantification of its metabolic fate without interfering with the ongoing therapeutic effects of the unlabeled drug. researchgate.netnih.gov This is particularly valuable in sensitive populations, such as premature neonates, where it has been used to elucidate unique metabolic pathways, like the methylation of theophylline to caffeine (B1668208). aap.orgnih.gov

The principles of 13C-MFA involve introducing a 13C-labeled substrate and measuring the isotopic enrichment in downstream metabolites, typically using mass spectrometry. 13cflux.netcortecnet.com This data, combined with a stoichiometric model of the metabolic network, allows for the calculation of intracellular fluxes. osti.gov

Table 1: Key Aspects of 13C-Metabolic Flux Analysis

| Feature | Description |

| Principle | Tracing the flow of 13C atoms from a labeled substrate through metabolic pathways. 13cflux.net |

| Primary Technique | Mass Spectrometry (MS) to measure mass isotopomer distributions. 13cflux.net |

| Goal | To quantify the rates (fluxes) of intracellular metabolic reactions. cortecnet.com |

| Application | Strain characterization, identifying metabolic engineering targets, and validating gene functions. 13cflux.net |

Integration of Stable Isotope Labeling in Untargeted Metabolomics and Proteomics Research

Untargeted metabolomics and proteomics aim to comprehensively identify and quantify all metabolites and proteins in a biological sample, respectively. nih.govnih.gov The integration of stable isotope labeling, including the use of compounds like this compound, significantly enhances the accuracy and reliability of these "omics" approaches.

In untargeted metabolomics, stable isotope-labeled compounds serve as ideal internal standards. nih.gov Because they have nearly identical physicochemical properties to their unlabeled counterparts, they co-elute during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer. This allows for the correction of variations in sample preparation and instrument response, leading to more precise quantification of endogenous metabolites. mdpi.com For example, a mixture of stable isotope-labeled compounds, potentially including this compound, can be added to samples to improve the accuracy of metabolite measurement. nih.gov

Similarly, in proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a common technique where cells are grown in media containing "heavy" isotope-labeled amino acids. This allows for the differentiation and relative quantification of proteins from different cell populations when their proteomes are mixed and analyzed together. While this compound is not directly used to label proteins, the principles of using stable isotopes to create a distinguishable mass shift are fundamental to both fields. The integration of metabolomic and proteomic data, often facilitated by stable isotope labeling, can provide a more holistic understanding of cellular responses to stimuli or disease states. nih.gov

Application of this compound in Drug-Drug Interaction Studies at the Mechanistic Level

Theophylline is known to have a narrow therapeutic window and is subject to numerous drug-drug interactions, primarily due to its metabolism by cytochrome P450 (CYP) enzymes in the liver, particularly CYP1A2, CYP2E1, and CYP3A4. wikipedia.orgnih.gov this compound is an invaluable tool for studying these interactions at a mechanistic level.

By co-administering this compound with another drug, researchers can precisely measure the impact of the second drug on theophylline clearance without altering the therapeutic regimen of patients already taking theophylline. researchgate.netnih.gov The distinct mass of the labeled theophylline and its metabolites allows for their specific detection and quantification by mass spectrometry, even in the presence of the unlabeled therapeutic drug. aap.org

This approach has been instrumental in confirming that certain drugs, like the macrolide antibiotic troleandomycin, significantly decrease theophylline clearance, while others, such as phenytoin, increase its clearance. nih.govccjm.org These studies provide crucial information for dose adjustments when co-prescribing medications with theophylline.

Table 2: Examples of Drugs Interacting with Theophylline Metabolism

| Drug | Effect on Theophylline Clearance | Interacting Mechanism |

| Cimetidine | Decreases | Inhibits CYP enzymes. nih.gov |

| Erythromycin | Decreases | Inhibits CYP enzymes. nih.gov |

| Phenytoin | Increases | Induces hepatic mixed-function oxidases. ccjm.org |

| Rifampin | Increases | Increases clearance. nih.gov |

Development of Novel Tracer-Based Methodologies for Biological Process Elucidation

The use of stable isotope-labeled compounds like this compound is foundational to the development of novel tracer-based methodologies for elucidating complex biological processes. researchgate.net These methods offer a non-invasive and safe way to study in vivo metabolism and drug kinetics. nih.gov

One such application is in the study of metabolic pathways in specific populations. For example, the use of [1,3-15N], [2-13C] theophylline in premature newborns revealed the N-7 methylation pathway of theophylline to caffeine, a metabolic route that is virtually absent in adults. aap.orgnih.gov This discovery was made possible by the ability to trace the labeled atoms from the administered theophylline to the resulting caffeine molecules. aap.org

Furthermore, stable isotope tracers are being used to develop non-invasive diagnostic tools. For instance, the 13CO2 breath test, which utilizes 13C-labeled compounds, can be used to assess the activity of specific metabolic pathways. nih.gov While not directly involving this compound, the principles are the same. The development and refinement of these tracer methodologies, which rely on the availability of high-purity stable isotope-labeled compounds, continue to open new avenues for understanding health and disease.

Future Directions and Emerging Research Avenues for Theophylline 13c2d6

Advancements in Isotopic Labeling Synthesis for Enhanced Theophylline-13C2d6 Derivatives

The synthesis of this compound, a molecule with two 13C and six deuterium (B1214612) atoms, is a multi-step process that continues to be an area of active development. vulcanchem.com Current methods often start with xanthine (B1682287) precursors and involve sequential methylation with 13C-labeled reagents and deuteration through catalytic exchange. vulcanchem.comnih.gov Researchers are continuously seeking to improve these synthetic routes to increase yields, reduce isotopic dilution, and minimize byproducts. vulcanchem.com

Future advancements are likely to focus on more efficient and versatile labeling strategies. This includes the exploration of multicomponent reactions (MCRs), which offer a rapid and modular approach to constructing complex molecules and could be adapted for isotopic labeling. thieme-connect.de Innovations in catalytic systems, such as the use of Raney nickel for hydrogen isotope exchange on nitrogen-containing heterocycles, may also provide more efficient pathways for deuteration. x-chemrx.com The development of novel 13C-labeling techniques, potentially moving beyond traditional methyl-group labeling, could lead to the creation of this compound derivatives with isotopic labels at different positions, offering new tools for metabolic studies. rsc.org

Table 1: Current and Future Synthetic Approaches for this compound

| Approach | Description | Potential Advancements |

| Sequential Labeling | Step-by-step introduction of 13C and deuterium into a xanthine precursor. vulcanchem.comnih.gov | Optimization of reaction conditions to improve yield and purity. vulcanchem.com |

| Multicomponent Reactions (MCRs) | Simultaneous reaction of three or more components to rapidly generate complex molecules. thieme-connect.de | Adaptation of MCRs for the efficient one-pot synthesis of isotopically labeled theophylline (B1681296) derivatives. thieme-connect.de |

| Advanced Catalysis | Utilization of novel catalysts to facilitate more efficient isotopic exchange reactions. x-chemrx.com | Development of catalysts with higher selectivity and activity for deuteration and carbon-13 incorporation. x-chemrx.com |

| Novel Labeling Positions | Exploring synthetic routes to place isotopic labels on different atoms within the theophylline structure. rsc.org | Creation of a wider range of this compound derivatives for more detailed mechanistic studies. rsc.org |

Innovative Bioanalytical Methodologies for Comprehensive this compound Quantification and Profiling

This compound is a critical internal standard for the accurate quantification of theophylline in biological samples, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS). vulcanchem.com This technique allows for precise measurement by correcting for matrix effects. vulcanchem.com Current methods can detect theophylline concentrations as low as 5 ng/mL. vulcanchem.com

The future of bioanalytical methods for this compound will likely involve pushing the limits of sensitivity and expanding the scope of analysis. Innovations in mass spectrometry, such as hybrid immunoassay-mass spectrometry techniques, could offer new ways to enhance detection and quantification. bioanalysis-zone.com The development of advanced sample preparation techniques and more sophisticated chromatographic methods will also contribute to improved accuracy and efficiency. bioanalysis-zone.comresearchgate.net Furthermore, the application of high-resolution mass spectrometry could enable more detailed profiling of theophylline metabolites alongside the parent drug, providing a more complete picture of its metabolic fate.

Table 2: Evolution of Bioanalytical Techniques for Theophylline Quantification

| Technique | Principle | Future Directions |

| HPLC | Separation of compounds based on their interaction with a stationary phase. nih.gov | Integration with more sensitive detectors and development of faster separation methods. |

| Enzyme Multiplied Immunoassay Technique (EMIT) | Competitive binding immunoassay for drug quantification. nih.gov | Development of more specific antibodies and improved automation. |

| LC-MS/MS | Combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. vulcanchem.com | Ultra-sensitive detection methods, hybrid assay development, and enhanced data processing for higher throughput. bioanalysis-zone.com |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the identification and quantification of a wide range of molecules. | Application in comprehensive metabolic profiling and untargeted analysis of theophylline and its metabolites. |

Integration of this compound Research with Systems Biology Approaches

Systems biology aims to understand the complex interactions within biological systems in a holistic manner by integrating various "omics" data, such as genomics, proteomics, and metabolomics. frontiersin.orgdiva-portal.org The use of stable isotope-labeled compounds like this compound is a powerful tool within this framework, allowing for the tracing of metabolic pathways and the quantification of dynamic processes. sigmaaldrich.comnih.gov

Future research will see a deeper integration of this compound-based studies with systems biology. embl.orgtu-braunschweig.de This will involve combining pharmacokinetic data obtained using the labeled compound with multi-omics datasets to build comprehensive models of drug action and metabolism. diva-portal.org For instance, by tracking the metabolic fate of this compound, researchers can correlate changes in the metabolome with alterations in gene and protein expression, providing a more complete understanding of the drug's effects at a systems level. frontiersin.org This integrated approach will be crucial for identifying novel drug targets and understanding the mechanisms of drug response and resistance in complex diseases. metu.edu.trnih.gov

Expanding Pre-clinical Applications of this compound in Disease Models for Mechanistic Discovery

Theophylline is used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). drugs.comwikipedia.orgamegroups.org Preclinical studies using animal models are essential for understanding the mechanisms of action and identifying new therapeutic applications. humanspecificresearch.orgaristo-group.comnih.gov this compound can play a vital role in these studies by enabling precise pharmacokinetic and pharmacodynamic (PK/PD) modeling. nih.gov

The future will likely see an expansion of the use of this compound in a wider range of preclinical disease models. This could include models of neurodegenerative diseases or cancer, where theophylline's effects on cellular signaling pathways could be further investigated. tu-braunschweig.deeu-life.euinstitut-curie.org By using this compound to accurately measure drug exposure in these models, researchers can establish clearer relationships between drug concentration and biological effects, leading to a deeper mechanistic understanding of theophylline's therapeutic potential beyond its current indications. frontiersin.org This will be instrumental in the discovery and development of new treatments for a variety of complex diseases. nih.gov

Q & A

Q. Q. How can researchers enhance reproducibility in studies using Theophylline-13C2d6?

- Methodological Answer : Adopt the ARRIVE 2.0 guidelines for preclinical studies. Document batch-specific isotopic enrichment (e.g., 99 atom% <sup>13</sup>C), storage conditions (-20°C under argon), and LC-MS parameters (e.g., ESI voltage, collision energy) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.